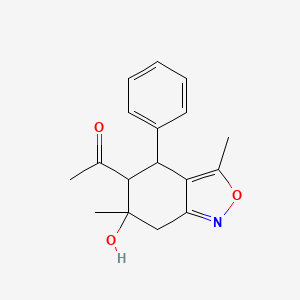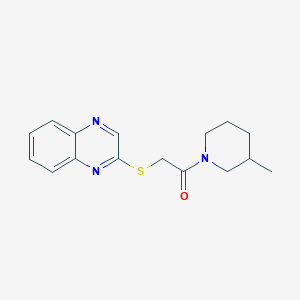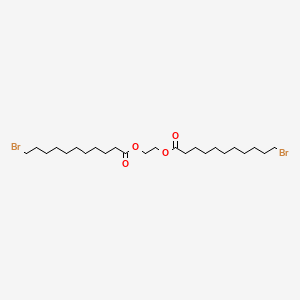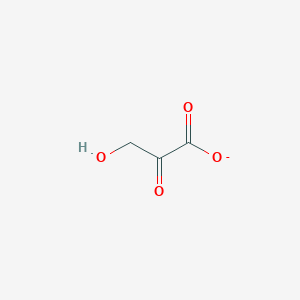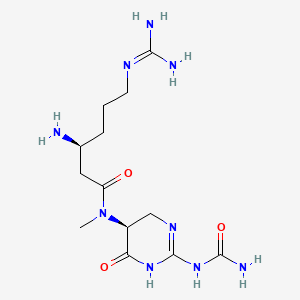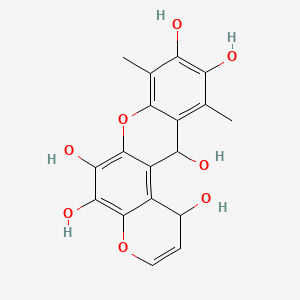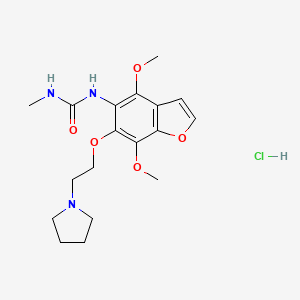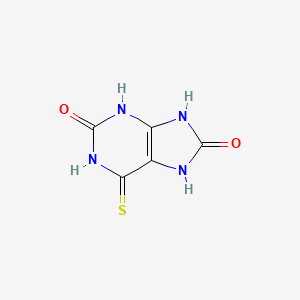![molecular formula C18H22ClN3O3S4 B1227894 2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide is an aryl sulfide.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
- The compounds related to the specified chemical demonstrate complex intermolecular interactions, such as hydrogen bonds and pi interactions, contributing to their unique molecular structures and potential applications in material science or molecular engineering (Boechat et al., 2011).
Synthesis and Chemical Properties
- Novel derivatives of similar chemicals have been synthesized using carbodiimide condensation, indicating potential for diverse chemical applications and synthetic methods (Yu et al., 2014).
- Synthesis techniques involving reactions with piperidine suggest possibilities for creating a variety of compounds with potentially varied applications (Ismailova et al., 2014).
Pharmacological Evaluation and Biological Screening
- Some derivatives exhibit antibacterial properties against both Gram-negative and Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents (Siddiqui et al., 2014).
- Certain compounds show anti-enzymatic potential, indicating possible uses in biochemistry and pharmaceuticals (Nafeesa et al., 2017).
- Studies on similar compounds reveal activity against acetylcholinesterase and butyrylcholinesterase enzymes, which could have implications in neurodegenerative disease research (Rehman et al., 2013).
Antiviral Activity
- Research on thiadiazole derivatives shows potential anti-tobacco mosaic virus activity, hinting at applications in antiviral research (Chen et al., 2010).
Anticancer Properties
- Some compounds with similar structures exhibit anticancer activity, particularly against specific cancer cell lines, suggesting potential in cancer therapy (Yushyn et al., 2022).
Eigenschaften
Produktname |
2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide |
|---|---|
Molekularformel |
C18H22ClN3O3S4 |
Molekulargewicht |
492.1 g/mol |
IUPAC-Name |
2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C18H22ClN3O3S4/c1-12(2)9-21(15-7-8-29(24,25)11-15)16(23)10-27-17-20-22(18(26)28-17)14-5-3-13(19)4-6-14/h3-6,12,15H,7-11H2,1-2H3 |
InChI-Schlüssel |
HXEFBYAPNRBENZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)

![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)
